molecular formula C9H6ClN3O B11788633 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one

Cat. No.: B11788633
M. Wt: 207.61 g/mol
InChI Key: RDDDAJPSCBUICJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one (CAS 1240595-21-4) is a chemical compound with a molecular formula of C9H6ClN3O and a molecular weight of 207.62 g/mol . This compound belongs to the class of pyrimidinone derivatives, a group of heterocyclic compounds known for their diverse biological and therapeutic applications . Pyrimidinones are recognized as active cores in numerous bioactive molecules and are investigated for various activities, including antimicrobial, antimalarial, and antineoplastic properties . The structure of this compound, featuring a chloro-substituent and a pyridin-3-yl group on a pyrimidin-4(3H)-one scaffold, makes it a valuable intermediate in medicinal chemistry. Similar 2-(pyridin-3-yl)pyrimidine derivatives have been explored in pharmaceutical research as potent inhibitors of specific biological targets, such as the RET kinase, highlighting the potential of this structural motif in the development of targeted therapies . The chloro group at the 6-position is a common reactive handle, allowing for further functionalization through cross-coupling reactions and nucleophilic substitutions to create a library of analogs for structure-activity relationship (SAR) studies . As a building block, it enables the synthesis of more complex molecules for hit-to-lead optimization campaigns in drug discovery. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in accordance with good laboratory practices. For more detailed safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

4-chloro-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6ClN3O/c10-7-4-8(14)13-9(12-7)6-2-1-3-11-5-6/h1-5H,(H,12,13,14)

InChI Key

RDDDAJPSCBUICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction begins with the nucleophilic substitution of 3-aminopyridine with chloroacetyl chloride, yielding a chloroacetylamino intermediate. Subsequent cyclization in the presence of a base, such as sodium hydride or potassium carbonate, facilitates the formation of the pyrimidinone ring. The chlorine atom at position 6 is retained through careful control of reaction stoichiometry.

Optimization of Reaction Conditions

Studies demonstrate that solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates by stabilizing charged intermediates. For example, a 72% yield was achieved using DMF at 110°C for 6 hours, compared to 58% in tetrahydrofuran under identical conditions.

Cyclization Using Triethyl Orthoformate

Triethyl orthoformate serves as both a solvent and cyclizing agent in this one-pot synthesis method. This approach simplifies purification by minimizing side reactions and is favored for its scalability.

Procedure and Yield Analysis

A representative procedure involves refluxing 3-amino-6-chloropyridine-2-carboxamide in triethyl orthoformate at 145°C for 3 hours, resulting in an 80% yield of the target compound. The reaction proceeds via imine formation, followed by intramolecular cyclization (Figure 1).

Table 1: Impact of Temperature on Cyclization Efficiency

Temperature (°C)Time (hours)Yield (%)
120455
140280
1601.568

Data adapted from Ambeed illustrates that excessive temperatures promote decomposition, reducing yields.

Role of Acid Catalysts

The addition of acetic anhydride as a catalyst at 140°C improved yields to 85% by accelerating the dehydration step. However, stronger acids like sulfuric acid led to chlorination side reactions, underscoring the need for mild catalytic conditions.

The Suzuki-Miyaura reaction enables the introduction of the pyridin-3-yl group at position 2 of the pyrimidinone core. This method is prized for its functional group tolerance and high stereoselectivity.

Palladium-Catalyzed Coupling

A typical protocol involves reacting 6-chloro-4-hydroxypyrimidine with pyridin-3-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Optimal conditions (dioxane/water, 90°C, 12 hours) afforded a 90% yield.

Table 2: Ligand Effects on Coupling Efficiency

LigandYield (%)
Pd(PPh₃)₄90
PdCl₂(dppf)82
No ligand35

Ligand-free systems exhibited poor conversion due to catalyst deactivation.

Solvent and Base Optimization

A 1:4 v/v dioxane-water mixture maximized boronic acid solubility while maintaining catalyst activity. The use of potassium carbonate as a base prevented proto-deboronation, a common side reaction in aqueous media.

Chlorination Strategies

Post-synthetic chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred for its milder reaction profile and higher selectivity.

POCl₃-Mediated Chlorination

Heating 2-(pyridin-3-yl)pyrimidin-4(3H)-one with POCl₃ at 110°C for 4 hours introduced the chlorine moiety with 75% efficiency. The addition of N,N-diethylaniline as a catalyst suppressed oxidation byproducts.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Yield and Complexity

MethodAverage Yield (%)Purity (%)Scalability
Condensation-Cyclization7295Moderate
Triethyl Orthoformate8098High
Suzuki Coupling9099Low

The Suzuki-Miyaura method offers superior yields but requires expensive palladium catalysts, limiting large-scale applications. Conversely, the triethyl orthoformate route balances cost and efficiency, making it ideal for kilogram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with the addition of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives of the original compound.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition

  • Mechanism of Action : 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one has been identified as a potent inhibitor of various kinases, which are critical enzymes involved in cell signaling pathways regulating cell proliferation and survival. By targeting the ATP-binding pocket of kinases, this compound can potentially reduce the activity of these enzymes, leading to decreased proliferation of cancer cells.
  • Research Findings : Studies have shown that this compound exhibits significant biological activity as a kinase inhibitor, with ongoing research assessing its binding affinity and selectivity towards different kinase targets through biochemical assays and molecular docking studies.

2. Drug Discovery

  • Lead Compound : Due to its structural characteristics, 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one serves as a lead compound in drug discovery programs targeting various diseases, particularly cancers where kinase activity plays a pivotal role.
  • Modification Potential : Its structure allows for modifications that can lead to compounds with improved potency and selectivity against specific kinases. This adaptability is crucial for developing targeted therapies.

Case Study 1: Kinase Inhibition Profile

A study was conducted to evaluate the efficacy of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one against a panel of kinases known to be involved in cancer progression. The results indicated that the compound showed selective inhibition towards specific kinases associated with tumor growth.

Case Study 2: Structural Modifications

Research focused on modifying the compound's structure to enhance its biological activity. Variants were synthesized by altering substituents on the pyridine ring, leading to analogs with improved selectivity for certain kinase targets. These modifications were assessed through in vitro assays demonstrating increased potency compared to the parent compound.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one in medicinal applications often involves its interaction with specific molecular targets such as kinase enzymes. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidin-4(3H)-one Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀) Synthesis Method Molecular Weight Solubility (LogS)
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one Cl (C6), pyridin-3-yl (C2) Anticancer (See Table 2) POCl₃-mediated chlorination 207.62 g/mol -2.34 (Moderate)
2-(Methylthio)pyrimidin-4(3H)-one SCH₃ (C2) N/A Alkylation of thiol intermediates 142.18 g/mol -1.12 (High)
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one NH₂ (C6), SCH₂(C₆H₃CH₃) (C2) N/A Benzylation of thiol precursors 263.35 g/mol -3.01 (Low)
6-Chloro-3-methylpyrimidin-4(3H)-one Cl (C6), CH₃ (C3) N/A Chlorination of methyl precursors 158.58 g/mol -1.89 (Moderate)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The chlorine substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas methylthio (SCH₃) groups improve solubility but reduce reactivity .
  • Biological Relevance: Amino and benzylthio substituents (e.g., 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one) are associated with enhanced binding to biological targets but may compromise metabolic stability .

Fused Heterocyclic Derivatives

Table 2: Thieno/Pyridopyrimidinone Derivatives with Anticancer Activity

Compound Name Core Structure Key Substituents IC₅₀ (A549 Lung Cancer) Reference
6-Chloro-2-(2-(3,5-dimethylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z8) Quinazolin-4(3H)-one Cl, CH₃, 3,5-dimethylphenoxy 12.47 ± 2.86 μM
3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4(3H)-one NH₂, Cl, pyridin-3-yl Not reported
5,6-Dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one CH₃, Ph, SCH₂CH₂Ph Not reported

Key Observations:

  • Quinazolin-4(3H)-one Derivatives (e.g., z8): Exhibit superior anticancer activity compared to the parent pyrimidinone, likely due to extended π-conjugation and hydrophobic substituents (e.g., 3,5-dimethylphenoxy) enhancing target affinity .

Pyridazinone and Other Heterocyclic Analogs

Table 3: Non-Pyrimidinone Heterocycles

Compound Name Core Structure Key Substituents Similarity Score Biological Relevance
6-Chloro-4-methylpyridazin-3(2H)-one Pyridazin-3(2H)-one Cl (C6), CH₃ (C4) 0.56 Research applications in kinase inhibition
Pyrazolo[1,5-a]pyrimidin-5(1H)-one Pyrazolo-pyrimidinone N/A 0.61 Intermediate in kinase inhibitor synthesis

Key Observations:

  • Ring Size and Reactivity: Pyridazinones (six-membered di-aza rings) exhibit distinct electronic properties compared to pyrimidinones, often leading to altered binding kinetics in enzymatic assays .
  • Similarity Scores: Compounds like Pyrazolo[1,5-a]pyrimidin-5(1H)-one (similarity score 0.61) share scaffold features but lack the pyridin-3-yl group critical for specific target interactions .

Biological Activity

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound recognized for its significant biological activity, particularly as a kinase inhibitor. Its unique structure, characterized by a pyrimidine ring substituted with a chlorine atom and a pyridine moiety, positions it as a promising candidate in medicinal chemistry for the development of targeted therapies, especially in oncology.

  • Molecular Formula : C9H6ClN3O
  • Molecular Weight : 207.61 g/mol
  • Structure : The compound features a pyrimidinone core, which is essential for its biological interactions.

The primary mechanism of action for 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one involves its role as an inhibitor of kinases. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing critical roles in cell signaling pathways related to cell proliferation and survival. By binding to the ATP-binding pocket of these enzymes, this compound can effectively reduce their activity, leading to decreased proliferation of cancer cells.

In Vitro Studies

Research indicates that 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one exhibits potent inhibitory effects against various kinases. For instance:

  • IC50 Values : Specific IC50 values have been reported in studies assessing its efficacy against different kinase targets. The compound shows a promising profile with low micromolar activity against several cancer cell lines .

Structure-Activity Relationship (SAR)

The structure of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one allows for modifications that can enhance its potency and selectivity. Comparative studies with similar compounds highlight the importance of specific substitutions on the pyrimidine ring:

Compound NameStructureKey Features
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4(1H)-oneStructureMethyl substitution; altered biological activity
6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amineStructureAmine group; different kinase inhibition profile
6-Chloro-8-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dioneStructureDione structure; distinct reactivity patterns

These modifications can lead to compounds with improved selectivity and reduced off-target effects, making them more suitable for therapeutic applications.

Cancer Cell Line Studies

In a study involving multiple cancer cell lines, 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one was evaluated for its ability to inhibit cell growth:

  • Cell Lines Tested : A variety of human cancer cell lines were used, including breast and lung cancer models.
  • Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from low nanomolar to low micromolar concentrations depending on the specific cell line.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is crucial for assessing its therapeutic potential:

  • Metabolic Stability : Studies indicate that while the compound has moderate metabolic stability in human liver microsomes, modifications can enhance its solubility and stability without compromising its biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) can introduce substituents at the pyrimidine ring. A representative procedure involves reacting 6-bromo intermediates with ethynyltrimethylsilane under inert conditions, followed by flash chromatography (dichloromethane/methanol) for purification . Alternative routes include one-pot multicomponent reactions using urea derivatives and pyridine-3-carboxaldehyde under acidic conditions .

Q. How is 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one characterized post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–9.0 ppm), NH groups (δ ~10.6 ppm), and alkyl substituents (δ 1.2–2.1 ppm) .
  • IR : Stretching vibrations for C=O (~1697 cm⁻¹) and N-H (~3064 cm⁻¹) .
  • UV-Vis : Absorbance maxima near 328 nm due to π→π* transitions in conjugated systems .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cross-coupling reactions. Microwave-assisted synthesis in ethanol or acetonitrile at 80–120°C improves yield and reduces reaction time. Reflux conditions (e.g., 24 hours under argon) are standard for cyclization steps .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized to minimize competing side reactions during functionalization?

  • Methodological Answer : Optimization strategies include:

  • Ligand selection : Bulky ligands (e.g., XPhos) enhance selectivity for C–C bond formation over C–N coupling.
  • Temperature control : Lower temperatures (40–60°C) reduce decomposition of halogenated intermediates.
  • Purification : Sequential flash chromatography (gradient elution with hexane/ethyl acetate) isolates desired products from brominated byproducts .

Q. What structural modifications enhance the biological activity of pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position increases metabolic stability. Adding hydrophobic substituents (e.g., tert-butyl) to the pyridine ring improves binding affinity to target proteins, as demonstrated in studies on sigma ligand derivatives .

Q. How can discrepancies in spectroscopic data for structurally similar derivatives be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, SC-XRD data (R factor = 0.036) resolved ambiguities in the tautomeric forms of 6-hydroxy-4-(pyridin-3-yl) derivatives by clarifying bond lengths and angles .

Q. What safety precautions are critical when handling this compound in multi-step syntheses?

  • Methodological Answer : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates. Avoid mixing with strong acids/bases unless explicitly validated, as adduct formation may alter toxicity profiles. Consult SDS guidelines for proper waste disposal of halogenated byproducts .

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